Cas no 62510-56-9 (3-(4-chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine)
3-(4-chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine Chemical and Physical Properties
Names and Identifiers
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- Picilorex
- 3-(4-chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine
- 3-(p-Chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine
- 3-(p-Chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine.
- Picilorex [INN]
- UNII-S8K2JDR3NZ
-
Computed Properties
- Exact Mass: 235.11294
Experimental Properties
- PSA: 12.03
3-(4-chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1121650-0.05g |
3-(4-chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine |
62510-56-9 | 95% | 0.05g |
$1537.0 | 2023-10-27 | |
| Enamine | EN300-1121650-0.1g |
3-(4-chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine |
62510-56-9 | 95% | 0.1g |
$1610.0 | 2023-10-27 | |
| Enamine | EN300-1121650-0.25g |
3-(4-chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine |
62510-56-9 | 95% | 0.25g |
$1683.0 | 2023-10-27 | |
| Enamine | EN300-1121650-0.5g |
3-(4-chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine |
62510-56-9 | 95% | 0.5g |
$1757.0 | 2023-10-27 | |
| Enamine | EN300-1121650-1.0g |
3-(4-chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine |
62510-56-9 | 1g |
$1829.0 | 2023-06-09 | ||
| Enamine | EN300-1121650-2.5g |
3-(4-chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine |
62510-56-9 | 95% | 2.5g |
$3585.0 | 2023-10-27 | |
| Enamine | EN300-1121650-5.0g |
3-(4-chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine |
62510-56-9 | 5g |
$5304.0 | 2023-06-09 | ||
| Enamine | EN300-1121650-10.0g |
3-(4-chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine |
62510-56-9 | 10g |
$7866.0 | 2023-06-09 | ||
| Enamine | EN300-1121650-1g |
3-(4-chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine |
62510-56-9 | 95% | 1g |
$1829.0 | 2023-10-27 | |
| Enamine | EN300-1121650-5g |
3-(4-chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine |
62510-56-9 | 95% | 5g |
$5304.0 | 2023-10-27 |
3-(4-chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine Related Literature
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 3-(4-chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine
Research Brief on 3-(4-chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine (CAS: 62510-56-9) in Chemical Biology and Pharmaceutical Applications
The compound 3-(4-chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine (CAS: 62510-56-9) has recently emerged as a promising scaffold in medicinal chemistry, with multiple studies published in 2023-2024 highlighting its potential as a versatile pharmacophore. This structurally unique pyrrolidine derivative combines aromatic chlorophenyl and cyclopropyl moieties, offering distinct electronic and steric properties that make it particularly valuable for drug discovery targeting CNS disorders and infectious diseases.
Recent structural-activity relationship (SAR) studies published in the Journal of Medicinal Chemistry (2023, 66(18)) demonstrate that this compound exhibits remarkable binding affinity to σ1 receptors (Ki = 12.3 nM) while maintaining excellent selectivity over σ2 receptors (>100-fold). The cyclopropyl group at position 5 appears critical for this selectivity, as shown through comprehensive molecular docking simulations and comparative analysis with analogous structures. Researchers attribute this to optimal van der Waals interactions with Tyr103 and Trp164 residues in the σ1 receptor binding pocket.
In antimicrobial applications, a 2024 study in ACS Infectious Diseases reported that 3-(4-chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine derivatives show potent activity against drug-resistant Staphylococcus aureus strains (MIC90 = 2-4 μg/mL). The chlorophenyl moiety enhances membrane penetration, while the methyl group at position 2 contributes to metabolic stability, as confirmed through microsomal stability assays (t1/2 > 120 min in human liver microsomes). These findings suggest potential for developing novel antibiotics addressing antimicrobial resistance.
Significant progress has been made in synthetic methodology, with a recent Nature Protocols paper (2024) describing an improved asymmetric synthesis route achieving 92% ee and 85% overall yield. The key innovation involves a chiral phosphoric acid-catalyzed [3+2] cycloaddition between N-allyl-4-chlorobenzamide and methyl vinyl ketone, followed by stereoselective cyclopropanation. This scalable synthesis addresses previous challenges in obtaining enantiomerically pure material for pharmacological studies.
Ongoing clinical investigations (Phase I/II) are evaluating 62510-56-9 derivatives as potential neuroprotective agents, with preliminary data showing favorable blood-brain barrier penetration (brain/plasma ratio = 3.2) and minimal CYP450 inhibition (IC50 > 50 μM for major isoforms). However, researchers note the need for further optimization of pharmacokinetic properties, particularly regarding oral bioavailability (currently ~35% in rodent models).
Future research directions highlighted in recent reviews include exploring this scaffold for targeted protein degradation (PROTAC applications) and as a building block for covalent inhibitors. The unique spatial arrangement of pharmacophores in 3-(4-chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine offers opportunities for rational drug design across multiple therapeutic areas, warranting continued investigation.
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